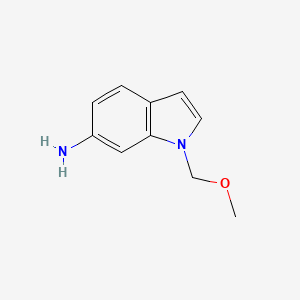
4-Fluoro-l-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-l-ornithine is a fluorinated derivative of the amino acid ornithine. This compound is of significant interest due to its unique properties imparted by the fluorine atom, which can influence the compound’s reactivity, stability, and interaction with biological systems. Fluorinated amino acids, including this compound, are valuable in various fields such as medicinal chemistry, protein engineering, and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-l-ornithine typically involves the introduction of a fluorine atom into the ornithine molecule. One common method is the fluorination of l-ornithine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. This method is environmentally friendly and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-l-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted ornithine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-l-ornithine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a probe in studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 4-Fluoro-l-ornithine involves its interaction with specific enzymes and metabolic pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes, thereby inhibiting their activity. For example, it can inhibit ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, leading to reduced polyamine levels in cells . This inhibition can affect cell growth and proliferation, making it a potential therapeutic agent in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Difluoromethylornithine (DFMO): Another fluorinated ornithine derivative known for its use as an enzyme inhibitor in cancer therapy.
Fluoro-l-threonine: A naturally occurring fluorinated amino acid with antibiotic properties.
Comparison: 4-Fluoro-l-ornithine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to difluoromethylornithine, this compound may have different enzyme binding affinities and metabolic effects . Its unique structure allows for specific applications in research and industry that other fluorinated amino acids may not provide .
Eigenschaften
CAS-Nummer |
744992-38-9 |
|---|---|
Molekularformel |
C5H11FN2O2 |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(2S)-2,5-diamino-4-fluoropentanoic acid |
InChI |
InChI=1S/C5H11FN2O2/c6-3(2-7)1-4(8)5(9)10/h3-4H,1-2,7-8H2,(H,9,10)/t3?,4-/m0/s1 |
InChI-Schlüssel |
ZRIIYXZTUJZZCU-BKLSDQPFSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(CN)F |
Kanonische SMILES |
C(C(CN)F)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)


![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)




![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)



![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
